molecular formula C23H19FN4O2S B2391225 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 920249-18-9

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2391225
CAS No.: 920249-18-9
M. Wt: 434.49
InChI Key: MEFCLGQCVOWTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole-carboxamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group and an ethoxyethyl linker. Its structure integrates a 4-methyl-2-phenylthiazole moiety, which is critical for its electronic and steric properties. The 4-fluorophenyl substituent may improve lipophilicity and metabolic stability, common strategies in drug design for optimizing pharmacokinetics .

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S/c1-15-21(31-23(26-15)17-5-3-2-4-6-17)22(29)25-13-14-30-20-12-11-19(27-28-20)16-7-9-18(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFCLGQCVOWTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Ring : The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
  • Introduction of the Fluorophenyl Group : This is achieved via nucleophilic aromatic substitution.
  • Ether Linkage Formation : The ether linkage is formed by reacting the pyridazine derivative with an appropriate alkylating agent in the presence of a base.

The final structure features a thiazole moiety, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features, including the fluorophenyl group and thiazole ring, facilitate binding to these targets, modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-710.5Apoptosis induction
Compound BHT-298.7Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial qualitative screenings suggest moderate activity against several bacterial strains, with further quantitative assays revealing minimum inhibitory concentrations (MICs) that indicate potential as an antibacterial agent.

Bacterial StrainMIC (μg/mL)
E. faecalis32
S. saprophyticus2

Case Studies

  • In Vivo Studies : In vivo models have demonstrated that administration of this compound leads to a reduction in tumor size in xenograft models, indicating its potential as an anticancer therapeutic.
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of the compound with target proteins, revealing strong interactions that correlate with observed biological activities.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Carboxamide Families

The compound belongs to a broader class of heterocyclic carboxamides, which are explored for diverse therapeutic applications. Below is a comparative analysis of its structural and functional attributes against key analogs:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents/Linkers Pharmacological Notes Evidence ID
N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide (Target) Thiazole + Pyridazine 4-Fluorophenyl, ethoxyethyl linker Enhanced flexibility; fluorophenyl boosts lipophilicity [1, 2]
(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide Thiophene + Pyrimidine Dichlorophenyl, methylamino pyrimidine Rigid pyrimidine core may limit solubility [1]
N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-5-thiazolecarboxamide Thiazole + Pyrimidine Piperazine-hydroxyethyl linker, chloro-methyl Piperazine enhances solubility; chloro may increase toxicity [4, 6]
N-(4-Fluoro-3-methoxybenzyl)-6-(tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide Pyrimidine + Tetrazole Methoxybenzyl, tetrazole Tetrazole improves metabolic stability [3]
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole + Thiophene Thiophene, fluorophenyl Thiophene enhances π-π stacking [13]

Key Structural Differences and Implications

Core Heterocycles: The target compound’s thiazole-pyridazine hybrid contrasts with pyrimidine (e.g., ) or pyrazole () cores. Pyridazine’s nitrogen orientation may offer unique hydrogen-bonding opportunities compared to pyrimidine or triazole derivatives .

Linker Groups :

  • The ethoxyethyl chain in the target compound provides flexibility, unlike rigid sulfamoyl () or morpholinyl () linkers. This flexibility may improve binding to conformational-sensitive targets .
  • Piperazine-containing analogs () exhibit higher solubility due to the hydrophilic amine group but may suffer from faster renal clearance .

Substituent Effects: The 4-fluorophenyl group in the target compound enhances lipophilicity compared to dichlorophenyl () or methoxybenzyl () groups. Fluorine’s electronegativity also strengthens van der Waals interactions .

Pharmacological Screening Insights

While direct activity data for the target compound is unavailable in the provided evidence, analogs with fluorophenyl groups (e.g., ) are frequently screened for kinase inhibition or receptor antagonism. For example, highlights pharmacological evaluation of a fluorinated pyrimidine-carboxamide, suggesting similar compounds may target enzymes or receptors requiring aromatic stacking . Piperazine-linked thiazoles () are often explored in antimicrobial or anticancer contexts, whereas tetrazole derivatives () are prioritized for stability in acidic environments .

Q & A

Basic: What are the critical steps for synthesizing N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

  • Key Steps :
    • Cyclization : Use phosphorus oxychloride (POCl₃) to facilitate pyridazin-3-yl ether formation under reflux conditions in solvents like dimethylformamide (DMF) .
    • Coupling Reactions : Employ nucleophilic substitution or amide bond formation between the pyridazin-3-yl ether and thiazole-5-carboxamide moieties. Ethanol or acetonitrile as solvents improves solubility .
  • Optimization :
    • Chromatography : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove byproducts .
    • Microwave-Assisted Synthesis : For time-sensitive steps, microwave irradiation (e.g., 100°C, 30 min) enhances reaction efficiency and reduces side products .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thiazole methyl group at δ 2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 466.12) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by UV detection at 254 nm) .

Advanced: How can contradictory data regarding this compound’s biological activity be systematically addressed?

Methodological Answer:

  • Comparative SAR Studies :
    • Synthesize analogs with modifications to the fluorophenyl or thiazole groups. Test in standardized assays (e.g., kinase inhibition) to isolate structural determinants of activity .
  • Computational Docking :
    • Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Compare binding poses to reconcile discrepancies in IC₅₀ values .
  • Dose-Response Curves : Repeat assays with strict control of solvent (e.g., DMSO concentration ≤0.1%) and cell viability controls to minimize experimental variability .

Advanced: What strategies are effective for resolving low yields in multi-step synthesis protocols?

Methodological Answer:

  • Stepwise Optimization :
    • Temperature Control : Maintain reflux conditions (±2°C) during cyclization to prevent decomposition .
    • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps to improve efficiency .
  • In Situ Monitoring :
    • TLC/LC-MS : Track reaction progress hourly to terminate steps at optimal conversion (e.g., >90% by LC-MS peak area) .
  • Solvent Selection : Replace polar aprotic solvents (DMF) with toluene for moisture-sensitive steps to suppress hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance this compound’s therapeutic potential?

Methodological Answer:

  • Targeted Modifications :
    • Fluorophenyl Group : Replace with chloro- or trifluoromethylphenyl to assess electronic effects on target binding .
    • Thiazole Core : Introduce methyl or methoxy substituents to evaluate steric and solubility impacts .
  • QSAR Modeling :
    • Use MolDescriptor or Dragon software to calculate physicochemical parameters (logP, polar surface area). Correlate with activity data to prioritize analogs .
  • In Vivo Validation :
    • Test top candidates in pharmacokinetic studies (e.g., murine models) to assess bioavailability and metabolic stability .

Advanced: What experimental approaches can elucidate the metabolic stability of this compound?

Methodological Answer:

  • Liver Microsome Assays :
    • Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite Identification :
    • Use high-resolution tandem MS (HRMS/MS) to detect hydroxylated or glucuronidated metabolites. Compare fragmentation patterns to reference libraries .
  • CYP Inhibition Screening :
    • Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks using fluorogenic substrates .

Basic: What are the best practices for ensuring reproducibility in biological assays involving this compound?

Methodological Answer:

  • Standardized Protocols :
    • Pre-treat cells with serum-free medium for 24 hours before assay to synchronize growth .
    • Use internal controls (e.g., staurosporine for apoptosis assays) to normalize inter-experiment variability .
  • Data Validation :
    • Perform triplicate runs with independent compound batches. Apply statistical tests (e.g., ANOVA, p < 0.05) to confirm significance .

Advanced: How can computational methods accelerate the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction :
    • Use SwissADME or ADMETlab to estimate absorption (Caco-2 permeability), distribution (volume of distribution), and toxicity (hERG inhibition) .
  • Molecular Dynamics (MD) Simulations :
    • Simulate compound binding to serum albumin (PDB: 1AO6) to predict plasma protein binding and half-life .
  • Fragment-Based Design :
    • Deconstruct the molecule into fragments (e.g., thiazole-carboxamide) and recombine with bioisosteres (e.g., oxazole) to improve solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.